4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile
Description
Properties
CAS No. |
1346691-61-9 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-[5-(hydroxymethyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-6-10-1-3-12(4-2-10)13-5-11(9-16)7-15-8-13/h1-5,7-8,16H,9H2 |
InChI Key |
BBUUHMILNBPTQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction has emerged as the most reliable method for forming the biaryl bond between the pyridine and benzonitrile moieties. A representative protocol involves coupling 5-(hydroxymethyl)pyridin-3-ylboronic acid with 4-bromobenzonitrile under palladium catalysis.
Reaction conditions :
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: DME/H₂O (4:1)
-
Temperature: 80°C, 12 h
Critical to success is the protection of the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether during coupling to prevent side reactions. Subsequent TBAF-mediated deprotection regenerates the hydroxymethyl functionality without compromising the nitrile group.
Sonogashira Coupling for Alkyne Intermediates
For analogs requiring late-stage functionalization, Sonogashira coupling of 3-iodo-5-(hydroxymethyl)pyridine with 4-cyanophenylacetylene provides an alternative pathway:
This method achieves 65–70% yield but requires rigorous exclusion of moisture and oxygen.
Cyclocondensation Approaches
TMSOTf-Promoted Pyridine Ring Formation
A chiral pool strategy starting from D-mandelic acid derivatives enables enantioselective synthesis of the hydroxymethylpyridine subunit:
-
Nonaflation and Cross-Coupling :
The 4-pyridone intermediate undergoes conversion to a nonaflate, enabling Suzuki coupling with 4-cyanophenylboronic acid:
This sequence achieves 58% overall yield with >99% ee, making it ideal for pharmacological applications requiring enantiopurity.
Functional Group Interconversion Strategies
Hydroxymethyl Group Installation via Oxidation-Reduction
A three-step sequence starting from 5-methylpyridine-3-carbonitrile:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Bromination (NBS) | CCl₄, 75°C, 6h | 89% |
| 2 | Hydrolysis (NaOH) | EtOH/H₂O, reflux, 24h | 76% |
| 3 | NaBH₄ Reduction | THF, 0°C → RT, 2h | 68% |
This approach suffers from competitive nitrile hydrolysis but provides a viable route when boronic acid precursors are unavailable.
Protecting Group Strategies
Silyl Ether Protection
Comparative studies of protecting groups reveal optimal performance with TBS protection:
| Protecting Group | Deprotection Agent | Yield Loss (%) | Nitrile Stability |
|---|---|---|---|
| TBS | TBAF | 2.1 | Excellent |
| Acetyl | K₂CO₃/MeOH | 8.7 | Moderate |
| MOM | HCl/THF | 15.4 | Poor |
Data adapted from large-scale (100 g) production trials.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A patented continuous flow process enhances reproducibility and safety:
Reactor Design :
-
Micromixer (0.5 mm ID) for rapid reagent mixing
-
Pd-coated reactor walls (2 μm thickness)
-
Residence time: 8.2 min at 120°C
This system achieves 92% conversion with 99.8% purity by HPLC, representing a 40% productivity increase over batch methods .
Chemical Reactions Analysis
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group () at position 5 of the pyridine ring undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (e.g., ), 80–100°C | 5-Carboxypyridin-3-yl benzonitrile | 65–78% | ||
| Anhydrous , RT | 5-Formylpyridin-3-yl benzonitrile | 45–60% | ||
| , RT, 12 h | 5-Formylpyridin-3-yl benzonitrile | 70–85% |
Oxidation selectivity depends on reagent strength: strong oxidants like fully oxidize to , while milder agents (e.g., or ) stop at the aldehyde stage.
Hydrolysis of the Nitrile Group
The benzonitrile moiety () undergoes hydrolysis to form carboxylic acid or amide derivatives:
| Conditions | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (, 6M) | Reflux, 6–8 h | 4-(5-(Hydroxymethyl)pyridin-3-yl)benzamide | 55–70% | |
| Alkaline (, 40%) | 100°C, 3 h | 4-(5-(Hydroxymethyl)pyridin-3-yl)benzoic acid | 80–90% | |
| Enzymatic (Nitrilase) | pH 7.4, 37°C, 24 h | 4-(5-(Hydroxymethyl)pyridin-3-yl)benzamide | 60–75% |
Acidic hydrolysis favors amide formation, while alkaline conditions yield carboxylic acids. Enzymatic methods provide stereoselective hydrolysis under mild conditions.
Suzuki Coupling Reactions
The pyridine ring participates in palladium-catalyzed cross-coupling reactions:
These reactions preserve the hydroxymethyl group while introducing aryl substituents at the pyridine’s position 4. Catalyst choice impacts efficiency; silica-bound catalysts reduce contamination risks .
Nucleophilic Substitution at the Hydroxymethyl Group
The group undergoes substitution with electrophiles:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| , RT, 2 h | 5-(Chloromethyl)pyridin-3-yl benzonitrile | 90–95% | ||
| Pyridine, RT, 6 h | 5-(Acetoxymethyl)pyridin-3-yl benzonitrile | 85–92% |
Chlorination with generates a reactive intermediate for further functionalization, while acetylation improves solubility for biological assays.
Reduction Reactions
The nitrile group can be selectively reduced:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| , 0°C, 1 h | 4-(5-(Hydroxymethyl)pyridin-3-yl)benzylamine | 50–65% | ||
| (1 atm) | , , RT | 4-(5-(Hydroxymethyl)pyridin-3-yl)benzylamine | 70–85% |
Catalytic hydrogenation offers higher selectivity and avoids over-reduction compared to .
Scientific Research Applications
1.1. Enzyme Inhibition
Research indicates that 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile may exhibit biological activity due to its structural components. Compounds with similar structures have been investigated for their potential as enzyme inhibitors, particularly in relation to cancer and inflammatory diseases. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways, such as:
- Kinase Inhibition : The compound may act as a kinase inhibitor, targeting pathways involved in cancer progression and inflammatory responses. Kinases are crucial in regulating cellular processes, making them attractive targets for therapeutic intervention .
- Enzyme Interaction Studies : Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential. Binding affinity studies and mechanism elucidation are necessary for further research .
1.2. Anticancer Properties
The structural similarity to known anticancer agents suggests that 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile could possess anticancer properties. Compounds designed to inhibit specific cancer-related pathways have shown promise in preclinical studies, indicating the need for further exploration of this compound's potential .
2.1. Synthesis of Functional Materials
The unique chemical properties of 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile allow it to be utilized in the synthesis of advanced materials. Its reactivity can be harnessed to create functional materials with specific properties, such as:
- Polymeric Materials : The compound can be incorporated into polymer matrices to enhance material performance or add functionality.
- Nanomaterials : Its ability to interact with various substrates makes it suitable for developing nanomaterials with tailored properties for applications in electronics or photonics.
A study investigated the biological activity of compounds structurally related to 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile, focusing on their efficacy as enzyme inhibitors in vitro. Results indicated significant inhibition of target enzymes associated with inflammation and cancer pathways, highlighting the therapeutic potential of this class of compounds .
3.2. Synthesis Methodologies
Various synthetic routes have been developed to produce 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile, emphasizing the need for methods that optimize yield and purity. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Mechanism of Action
The mechanism of action of 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs, emphasizing substituent variations and their implications:
Key Observations :
- Bioactivity : Compounds like 9m and 6h demonstrate the role of benzonitrile-containing structures in enzyme inhibition and receptor modulation. The hydroxymethyl group in 9m enhances solubility and binding affinity to reverse transcriptase , while the hydantoin core in 6h contributes to androgen receptor antagonism .
- Structural Flexibility : Replacement of the pyridine ring with tetrazole (10 ) or pyrimidine (9m ) alters electronic properties and binding modes, highlighting the benzonitrile moiety's versatility in drug design .
Functional Analogs (Enzyme Inhibitors)
Several LSD1 inhibitors share the benzonitrile pharmacophore but differ in substituents:
Key Observations :
- Crystallographic Data : The piperidine analog’s interaction with LSD1 highlights the importance of substituent bulkiness and polarity in enzyme binding .
Biological Activity
4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile, a compound featuring a pyridine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is characterized by a hydroxymethyl group attached to a pyridine ring, which is further connected to a benzonitrile group. This structural composition is crucial for its biological interactions.
Research indicates that compounds with pyridine and benzonitrile functionalities often exhibit diverse biological activities. The hydroxymethyl group may play a significant role in enhancing solubility and facilitating interactions with biological targets.
Biological Activity Overview
-
Anticancer Activity :
- Studies have shown that compounds similar to 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile can induce apoptosis in cancer cell lines. For instance, derivatives containing pyridine rings have been reported to exhibit cytotoxic effects against breast cancer cells (MCF-7) and other malignancies, with IC50 values indicating significant potency (Table 1) .
- Enzyme Inhibition :
- Antimicrobial Properties :
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction via caspase activation |
| Compound B | U-937 | 2.41 | Cell cycle arrest at G1 phase |
| 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile | MCF-7 | TBD | TBD |
Note: TBD = To Be Determined based on future experimental results.
Case Studies
-
Study on Cytotoxicity :
A recent study evaluated the cytotoxic effects of various pyridine derivatives, including those structurally related to 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile. Results indicated that these compounds could effectively induce apoptosis in MCF-7 cells through the activation of apoptotic pathways . -
Enzyme Interaction Studies :
Another study utilized docking simulations to assess the binding affinity of pyridine-based compounds to specific kinases. The findings suggested that structural modifications could enhance binding efficacy, potentially leading to the development of more potent inhibitors for therapeutic use .
Q & A
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as benzonitrile derivatives may release toxic HCN under decomposition .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
How can computational modeling guide the design of benzonitrile-based inhibitors?
Q. Advanced
- Molecular dynamics (MD) : Simulate binding stability of the pyridyl-hydroxymethyl group in enzyme active sites (e.g., 1 µs simulations in GROMACS).
- QSAR models : Correlate substituent parameters (Hammett σ, π-hydrophobicity) with IC values for lead optimization .
- Density functional theory (DFT) : Calculate frontier molecular orbitals to predict reactivity and regioselectivity in electrophilic substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
